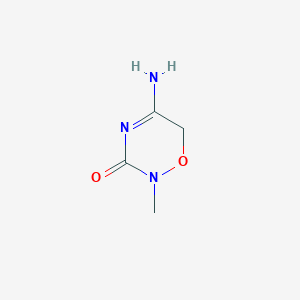![molecular formula C16H16N2S4 B14618682 Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis- CAS No. 59514-75-9](/img/structure/B14618682.png)
Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzenecarbothioamide groups connected by a dithiobis(methylene) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzenecarbothioamide with formaldehyde and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dithiobis(methylene) bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(methylene) bridge to a simpler thiol group.
Substitution: The benzenecarbothioamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenecarbothioamide derivatives.
科学的研究の応用
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- involves its interaction with molecular targets such as enzymes or metal ions. The dithiobis(methylene) bridge can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the benzenecarbothioamide groups can interact with biological macromolecules, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
Benzenecarbothioamide: Lacks the dithiobis(methylene) bridge, making it less versatile in coordination chemistry.
Dithiobis(methylene)bisguanidine: Contains guanidine groups instead of benzenecarbothioamide, leading to different reactivity and applications.
Uniqueness
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is unique due to its dual benzenecarbothioamide groups connected by a dithiobis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
59514-75-9 |
|---|---|
分子式 |
C16H16N2S4 |
分子量 |
364.6 g/mol |
IUPAC名 |
4-[[(4-carbamothioylphenyl)methyldisulfanyl]methyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H16N2S4/c17-15(19)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(18)20/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChIキー |
SFMMVVPOSHJPTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C(=S)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


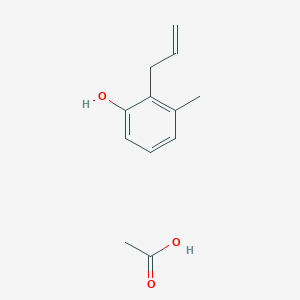
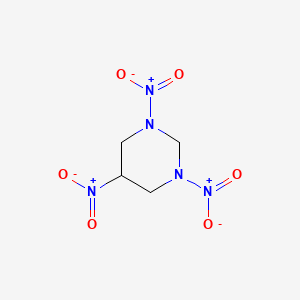
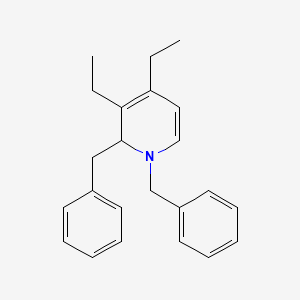

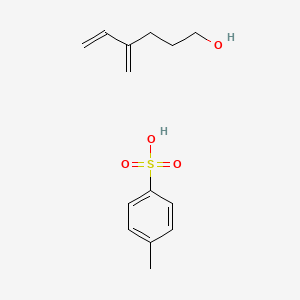

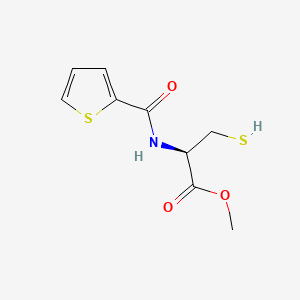
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)

